molecular formula C6H12N2O3 B3424547 Glycine, N,N-dimethylglycyl- CAS No. 3544-43-2

Glycine, N,N-dimethylglycyl-

Cat. No.: B3424547
CAS No.: 3544-43-2
M. Wt: 160.17 g/mol
InChI Key: HQFNONZTUQSPJS-UHFFFAOYSA-N
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Description

Glycine, N,N-dimethylglycyl- is a tertiary amino acid and a dimethylated derivative of glycine It is a natural component of animal and plant metabolism and is involved in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycine, N,N-dimethylglycyl- can be synthesized through several methods. One common synthetic route involves the neutralization of N,N-dimethylglycine sodium salt with sulfuric acid. The sodium salt is prepared by reacting formaldehyde, sodium bisulfite, dimethylamine, and sodium cyanide, followed by agitation with caustic soda beads. The intermediate product, N,N-dimethylamino acetonitrile, is then subjected to caustic hydrolysis and subsequently neutralized to yield N,N-dimethylglycine .

Industrial Production Methods

For industrial production, a method involving chloroacetic acid and dimethylamine is commonly used. Chloroacetic acid is added to water to form a solution, which is then reacted with an aqueous solution of dimethylamine at controlled temperatures (20-70°C) for 2-5 hours. The unreacted dimethylamine is removed, and the resulting solution is concentrated to obtain white crystals of N,N-dimethylglycine .

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N-dimethylglycyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dimethylglycine N-oxide.

    Reduction: Reduction reactions can convert it back to glycine.

    Substitution: It can undergo substitution reactions where the dimethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include dimethylglycine N-oxide from oxidation, glycine from reduction, and various substituted derivatives from substitution reactions.

Mechanism of Action

The mechanism of action of glycine, N,N-dimethylglycyl- involves its role in the one-carbon transfer cycle. It is produced from choline via betaine in an enzyme-controlled transmethylation reaction. This process provides methyl groups for the production of vital cellular products. Additionally, it enhances oxygen utilization by tissues and acts as a metabolic enhancer, improving cellular metabolism and immune response .

Comparison with Similar Compounds

Similar Compounds

    Sarcosine: Another N-methylated glycine derivative, used in similar applications.

    Betaine: A trimethylated glycine derivative involved in the same metabolic pathways.

    N-Methylsarcosine: A related compound with similar properties and applications.

Uniqueness

Glycine, N,N-dimethylglycyl- is unique due to its dual methyl groups, which enhance its ability to participate in transmethylation reactions. This makes it particularly effective as a metabolic enhancer and in applications requiring methyl group donation .

Properties

IUPAC Name

2-[[2-(dimethylamino)acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-8(2)4-5(9)7-3-6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFNONZTUQSPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311940
Record name N,N-Dimethylglycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3544-43-2
Record name N,N-Dimethylglycylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3544-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylglycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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